1-(Dimethylamino)-2-phenyl-2-butanyl 3,4,5-trimethoxybenzoate

描述

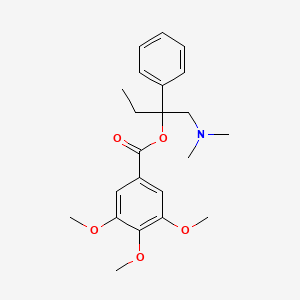

1-(Dimethylamino)-2-phenyl-2-butanyl 3,4,5-trimethoxybenzoate (CAS: 92414-09-0), commonly known as Trimebutine, is a tertiary aliphatic amine ester derivative. Its molecular formula is C₂₂H₂₉NO₅, with a molecular weight of 387.47 . Structurally, it consists of a 3,4,5-trimethoxybenzoate ester linked to a dimethylamino-phenylbutyl moiety. This compound is primarily utilized as a spasmolytic agent for functional gastrointestinal disorders (e.g., irritable bowel syndrome) due to its dual antimuscarinic and weak μ-opioid receptor agonist activity . Notably, its low acidity constant (pKₐBH⁺ = 6.25) distinguishes it from other tertiary amines (e.g., triethylamine, pKₐBH⁺ ≈ 10.8), influencing its pharmacokinetic properties and salt formation stability .

Structure

3D Structure

属性

IUPAC Name |

[1-(dimethylamino)-2-phenylbutan-2-yl] 3,4,5-trimethoxybenzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H29NO5/c1-7-22(15-23(2)3,17-11-9-8-10-12-17)28-21(24)16-13-18(25-4)20(27-6)19(14-16)26-5/h8-14H,7,15H2,1-6H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SICYQWJKPPIMGO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CN(C)C)(C1=CC=CC=C1)OC(=O)C2=CC(=C(C(=C2)OC)OC)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H29NO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

387.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

92414-09-0 | |

| Record name | (1RS)-1-((Dimethylamino)methyl)-1-phenylpropyl 3,4,5-trimethoxybenzoate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0092414090 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (1RS)-1-((DIMETHYLAMINO)METHYL)-1-PHENYLPROPYL 3,4,5-TRIMETHOXYBENZOATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XKX4ZZ0DJC | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of 1-(Dimethylamino)-2-phenyl-2-butanyl 3,4,5-trimethoxybenzoate typically involves the esterification of 3,4,5-trimethoxybenzoic acid with 1-(dimethylamino)-2-phenyl-2-butanol. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and stringent quality control measures to ensure the purity and consistency of the final product. The reaction conditions are optimized to maximize yield and minimize by-products .

化学反应分析

Types of Reactions: 1-(Dimethylamino)-2-phenyl-2-butanyl 3,4,5-trimethoxybenzoate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of alcohol derivatives.

Substitution: Nucleophilic substitution reactions can occur at the dimethylamino group, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products:

Oxidation: Carboxylic acids.

Reduction: Alcohol derivatives.

Substitution: Substituted amines.

科学研究应用

Pharmaceutical Applications

-

Analgesic and Antispasmodic Effects

Trimebutine is primarily recognized for its analgesic and antispasmodic properties. It is often used in the treatment of gastrointestinal disorders due to its ability to modulate gut motility. Studies indicate that it can relieve pain associated with conditions like irritable bowel syndrome (IBS) by acting on the smooth muscles of the gastrointestinal tract . -

Use in Drug Formulations

As an impurity in formulations, it serves as a reference compound for quality control during the manufacturing of other pharmaceutical products. Its structural characteristics make it a suitable candidate for studying the stability and efficacy of various drug formulations .

Research Applications

-

Biochemical Studies

The compound has been used in biochemical assays to study the interactions between drugs and biological membranes. Research has shown that derivatives of Trimebutine can influence cellular responses by interacting with membrane receptors, making it a valuable tool in pharmacological studies . -

Synthesis of Analogues

The synthesis of Myrtucommulone analogues has been explored using Trimebutine as a starting material. These analogues exhibit potential therapeutic effects, including anti-inflammatory properties, which are being investigated for their applicability in treating chronic inflammatory diseases .

Case Studies

作用机制

The compound exerts its effects primarily through its interaction with smooth muscle cells in the gastrointestinal tract. It acts as a noncompetitive spasmolytic agent with mild opiate receptor affinity and significant anti-serotonin activity. The compound inhibits abnormal intestinal activity without affecting normal gastrointestinal motility. It also blocks sodium channels, reducing neuronal excitability and providing local anesthetic effects .

相似化合物的比较

Structural Determinants of Activity

生物活性

1-(Dimethylamino)-2-phenyl-2-butanyl 3,4,5-trimethoxybenzoate, commonly known as Trimebutine, is a pharmaceutical compound primarily used for its effects on the gastrointestinal system. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

Trimebutine acts primarily as a peripheral enkephalinergic receptor modulator . It influences digestive motility and exhibits both agonistic and antagonistic properties depending on the specific receptors involved. The compound is known to regulate gastrointestinal motility by acting on opioid receptors located in the gut, thereby alleviating symptoms associated with functional gastrointestinal disorders .

Therapeutic Applications

Trimebutine is widely utilized in clinical settings for:

- Management of Functional Gastrointestinal Disorders : It helps relieve abdominal pain and discomfort associated with conditions like irritable bowel syndrome (IBS).

- Pain Relief : The compound is effective in reducing pain linked to digestive tract issues and bile duct disorders.

- Adjunct Therapy : It is often used alongside other medications to enhance therapeutic outcomes in gastrointestinal treatments.

Pharmacokinetics

Research indicates that Trimebutine undergoes significant metabolic transformations after administration. A study conducted on dogs showed that the predominant metabolic pathway involves ester hydrolysis, with the formation of various metabolites being influenced by dosage levels .

| Metabolite | Pathway | Predominance |

|---|---|---|

| II (2-Dimethylamino-2-phenylbutanol) | Ester Hydrolysis | High |

| III (Mono-demethylated) | N-Demethylation | Moderate |

| IV (Di-demethylated) | N-Demethylation | Low |

Cytotoxic Activity

Recent studies have assessed the cytotoxic effects of Trimebutine on various cancer cell lines. Notably, it has been observed to exhibit moderate cytotoxicity against A549 (lung carcinoma) and HeLa (cervical carcinoma) cells. The mechanism appears to involve inhibition of tubulin polymerization, which is crucial for cell division .

Case Studies

- Clinical Case Study on IBS : A clinical trial involving patients with IBS demonstrated that Trimebutine significantly reduced abdominal pain and improved overall gastrointestinal function when compared to placebo controls.

- Animal Model Study : In an experimental setup using rabbit inferior mesenteric ganglion neurons, Trimebutine was shown to modulate synaptic activity by enhancing cholinergic responses at certain concentrations while inhibiting them at others, indicating a complex interaction with neuronal signaling pathways .

常见问题

Q. What are the key structural features of 1-(dimethylamino)-2-phenyl-2-butanyl 3,4,5-trimethoxybenzoate, and how do they influence its pharmacological activity?

The compound consists of a tertiary aliphatic amine (dimethylamino group) attached to a phenylbutane backbone esterified with 3,4,5-trimethoxybenzoic acid. The low acidity constant (pKBH+ = 6.25) of the tertiary amine reduces its ability to form stable salts with organic acids, impacting solubility and formulation strategies . The trimethoxybenzoyl moiety enhances lipophilicity, potentially improving membrane permeability and receptor interactions .

Q. What synthetic routes are commonly employed to produce this compound?

A primary method involves ion-exchange chromatography using resins like IR-120(H), where the free base is protonated on the resin surface and subsequently reacted with an aromatic sulfate ester (e.g., 4-methyl-2H-chromen-2-on-7-yl sulfate) to form the target compound. This process avoids traditional salt-forming reactions due to the compound's low basicity .

Q. What is the proposed mechanism of action in gastrointestinal disorders?

The compound modulates gastrointestinal motility by acting as an opiate receptor agonist, regulating the enkephalinergic system. It normalizes both hypo- and hyperkinetic motility disorders, unlike classical antispasmodics like mebeverine, which primarily exert myotropic effects .

Q. How is purity assessed for this compound in research settings?

High-performance liquid chromatography (HPLC) with >95% purity is standard. Nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS) are critical for structural confirmation, particularly to verify the absence of maleate or other counterion impurities .

Q. What in vitro models are used to evaluate its pharmacological effects?

Studies often use isolated intestinal smooth muscle preparations or cell-based assays (e.g., opioid receptor binding assays) to assess spasmolytic activity and receptor affinity. These models help differentiate its dual mechanism (opioid agonism vs. direct smooth muscle modulation) .

Advanced Research Questions

Q. How can synthesis yield and scalability be optimized for this compound?

Challenges arise from the compound's instability in salt forms. Advanced ion-exchange protocols using sulfonic acid resins (e.g., IR-120) improve yield by ensuring complete protonation of the tertiary amine. Solvent selection (e.g., methanol) and controlled drying at 35°C prevent decomposition .

Q. What conflicting data exist regarding its mechanism of action, and how can they be resolved?

Early studies attributed effects solely to spasmolytic activity, but later research identified opioid receptor agonism. Discrepancies may arise from tissue-specific receptor expression or assay conditions. Dual-label ligand-binding studies and knockout animal models could clarify these pathways .

Q. How do structural modifications (e.g., ester group variations) affect bioactivity?

SAR studies show that replacing the benzoate ester with bulkier groups (e.g., naphthalene derivatives) increases cytotoxicity, while alkyl esters (e.g., isopentyl) enhance potency. The 3,4,5-trimethoxy group is critical for receptor binding, as its removal abolishes activity .

Q. What in vivo models are appropriate for studying its pharmacokinetics and toxicity?

Rodent models of irritable bowel syndrome (IBS) are used to assess motility normalization and analgesic effects. Pharmacokinetic studies in these models reveal rapid absorption but short half-life, necessitating controlled-release formulations .

Q. What strategies address the compound’s instability in formulation development?

Due to its low basicity, traditional salt forms (e.g., hydrochloride) are unstable. Co-crystallization with sulfonic acids (e.g., 4-methylcoumarin sulfate) or encapsulation in lipid-based nanoparticles improves stability and bioavailability .

Q. Which analytical techniques are most reliable for detecting degradation products?

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) identifies hydrolysis products (e.g., free 3,4,5-trimethoxybenzoic acid). X-ray crystallography confirms co-crystal integrity, while differential scanning calorimetry (DSC) monitors thermal stability .

Q. How can conflicting clinical and preclinical data on efficacy be reconciled?

Discrepancies may stem from interspecies differences in opioid receptor subtypes or dosing regimens. Meta-analyses of pharmacokinetic-pharmacodynamic (PK-PD) data across species and human trials are recommended to refine translational models .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。